4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine
Description
4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine is a heterocyclic compound featuring a pyrimidine core substituted with phenyl (position 2), pyrrolidinyl (position 6), and morpholine (position 4) groups. Its structure combines aromaticity (phenyl), nitrogen-rich rings (pyrimidine), and flexible cyclic amines (morpholine and pyrrolidine), making it a versatile scaffold for medicinal chemistry and drug discovery.
Properties
IUPAC Name |
4-(2-phenyl-6-pyrrolidin-1-ylpyrimidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-2-6-15(7-3-1)18-19-16(21-8-4-5-9-21)14-17(20-18)22-10-12-23-13-11-22/h1-3,6-7,14H,4-5,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTRJKSURXKSCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine typically involves multi-step organic reactions. One common approach is the construction of the pyrimidine ring followed by the introduction of the phenyl and pyrrolidinyl substituents. The final step involves the attachment of the morpholine ring. Key reagents and conditions include:
Pyrimidine ring formation: This can be achieved through cyclization reactions involving appropriate precursors.
Phenyl and pyrrolidinyl substitution: These groups can be introduced via nucleophilic substitution reactions.
Morpholine attachment: This step often involves nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Position 6 : Pyrrolidinyl groups (common in the target compound and ) contribute to basicity and conformational flexibility, whereas methyl or sulfanyl groups (e.g., ) increase hydrophobicity.
- Position 4 : Morpholine is a frequent substituent, but sulfide or ether linkages (e.g., ) alter electronic properties and metabolic stability.
Physicochemical Properties
Table 2: Calculated and Experimental Properties
Key Observations :
- The target compound’s logP (~2.1) suggests moderate lipophilicity, suitable for blood-brain barrier penetration, whereas sulfur-containing derivatives (e.g., ) exhibit higher logP values, favoring membrane permeability.
- All analogues lack hydrogen bond donors, enhancing bioavailability by reducing metabolic oxidation.
Biological Activity
The compound 4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine is a synthetic molecule that has garnered attention in pharmacological research for its potential biological activities. This article discusses its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄O
- Molecular Weight : 270.33 g/mol
This compound features a morpholine ring, a pyrimidine moiety, and a phenyl group, which contribute to its biological properties.
Research indicates that compounds with similar structures often act as protein kinase inhibitors. Kinases play crucial roles in various cellular processes, including signal transduction and cell division. The inhibition of specific kinases can lead to therapeutic effects in cancer and other diseases.
Inhibition of Protein Kinases
Studies have shown that pyrimidine derivatives exhibit significant inhibitory effects on various protein kinases, including cyclin-dependent kinases (CDKs) and others involved in cancer progression. For instance, compounds structurally related to this compound have demonstrated IC₅₀ values in the nanomolar range against specific kinases, indicating potent activity .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. For example:
- HCT116 (Colon Cancer) : IC₅₀ = 9.76 µM
- OVCAR-8 (Ovarian Cancer) : IC₅₀ = 7.76 µM
These findings suggest that the compound may be effective in targeting cancer cells by interfering with their growth signaling pathways .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar derivatives have shown promising activity against various microorganisms, indicating a potential role in treating infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of morpholine derivatives, including this compound:
- Study on Anticancer Activity :
- Kinase Inhibition Study :
- Antimicrobial Efficacy :
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for 4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine, and what intermediates are critical?
The compound is typically synthesized via multi-step reactions involving pyrimidine core functionalization. A common approach involves:
- Step 1 : Preparation of a chloropyrimidine intermediate (e.g., 4-chloro-6-arylpyrimidine) through condensation reactions.
- Step 2 : Substitution of the chlorine atom with pyrrolidine under reflux conditions, often in ethanol or THF with a base like K₂CO₃ .
- Step 3 : Introduction of the morpholine moiety via nucleophilic aromatic substitution or Mannich-type reactions. For example, morpholine can be reacted with formaldehyde and intermediates under reflux in ethanol . Key intermediates include 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine and 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆ or CDCl₃) are critical for confirming substituent positions. For example, morpholine protons appear as a singlet at δ ~3.5 ppm, while pyrrolidine protons show multiplet patterns near δ ~1.8–2.5 ppm .
- LCMS/HRMS : Used to verify molecular weight and purity. A typical LCMS peak for the protonated ion ([M+H]⁺) would align with the theoretical mass .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, which are crucial for understanding solid-state stability .
Advanced Research Questions
Q. How can reaction yields be optimized using Design of Experiments (DOE) for the morpholine functionalization step?
DOE can systematically evaluate variables such as:
- Solvent polarity : Ethanol vs. THF, which affects reaction kinetics.
- Temperature : Reflux (~80°C) vs. microwave-assisted heating.
- Catalyst/base : K₂CO₃ vs. LiOH, with the latter showing faster kinetics in some pyrimidine syntheses . A central composite design (CCD) can identify optimal conditions, balancing yield and side-product formation. For example, achieved 70–85% yields using ethanol reflux with LiOH .
Q. How should researchers address discrepancies in NMR data caused by tautomerism or dynamic effects?
- Variable Temperature (VT) NMR : Detects tautomeric equilibria by observing signal coalescence at elevated temperatures.
- 2D NMR (COSY, NOESY) : Resolves overlapping peaks and confirms through-space interactions. For instance, intramolecular hydrogen bonds (e.g., N–H⋯N) can stabilize specific tautomers, as seen in pyrimidine derivatives .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomeric forms and align with experimental data .
Q. What mechanistic insights explain the impact of substituents on biological activity in related pyrimidine derivatives?
- Electron-Withdrawing Groups (EWGs) : Substituents like fluorine (e.g., 4-fluorophenyl) enhance metabolic stability by reducing CYP450-mediated oxidation.
- Steric Effects : Bulky groups (e.g., isopropyl) at the pyrimidine 6-position can hinder target binding, as observed in SAR studies of antimicrobial pyrimidines .
- Hydrogen-Bonding Capacity : Morpholine’s oxygen atom participates in H-bonding with biological targets, as demonstrated in kinase inhibitor studies .
Q. How can researchers validate conflicting bioactivity data across studies?
- Dose-Response Curves : Replicate assays with standardized protocols (e.g., IC₅₀ determinations) to rule out false positives.
- Off-Target Profiling : Use panels like Eurofins’ SafetyScreen44 to assess selectivity.
- Structural Analog Comparison : Compare activity with derivatives like 4-(4-methoxyphenyl)-6-arylpyrimidines to isolate substituent effects .
Methodological Considerations
Q. What precautions are essential for handling morpholine-containing intermediates during scale-up?
- Inert Atmosphere : Use N₂/Ar to prevent oxidation of morpholine’s tertiary amine.
- Waste Management : Separate morpholine-containing waste for neutralization (e.g., with HCl) before disposal, as per EPA guidelines .
- Reaction Quenching : Add reactions to ice-cold water to precipitate products and minimize volatile byproducts .
Q. How can computational tools predict the compound’s ADMET properties?
- Software : SwissADME or ADMET Predictor™ estimate logP (lipophilicity), CYP inhibition, and BBB permeability.
- MetaCyc Pathway Analysis : Predicts metabolic hotspots (e.g., morpholine ring oxidation) .
Data Contradiction Analysis
Q. Why might biological assays show inconsistent results for derivatives with similar substituents?
- Solubility Differences : Morpholine derivatives with hydrophobic aryl groups may form aggregates, reducing apparent activity.
- Crystal Polymorphism : Variations in solid-state packing (e.g., hydrogen-bond networks) can alter dissolution rates and bioavailability .
- Assay Interference : Aromatic amines (e.g., pyrimidin-2-amines) may quench fluorescence in high-throughput screens, leading to false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
